molecular formula C20H20N2O2 B14292401 N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine CAS No. 114284-70-7

N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine

Cat. No.: B14292401
CAS No.: 114284-70-7
M. Wt: 320.4 g/mol
InChI Key: WCYDZNBNRLPYID-UHFFFAOYSA-N
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Description

N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a dioxole ring and substituted with phenyl and diethylamine groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via a cyclization reaction involving appropriate diol precursors and acid catalysts.

    Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst.

    Diethylamine Substitution: The final step involves the substitution of the amine group with diethylamine using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, Lewis acid catalysts.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-7-phenylquinolin-6-amine: Lacks the dioxole ring, resulting in different chemical properties and reactivity.

    N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-ol: Contains a hydroxyl group instead of an amine group, leading to different biological activities.

    N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-carboxamide: Contains a carboxamide group, which can affect its solubility and interaction with biological targets.

Uniqueness

N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine is unique due to the presence of both the dioxole ring and the diethylamine group, which confer distinct chemical and biological properties

Properties

CAS No.

114284-70-7

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine

InChI

InChI=1S/C20H20N2O2/c1-3-22(4-2)20-16(14-8-6-5-7-9-14)10-15-11-18-19(24-13-23-18)12-17(15)21-20/h5-12H,3-4,13H2,1-2H3

InChI Key

WCYDZNBNRLPYID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C2C=C3C(=CC2=N1)OCO3)C4=CC=CC=C4

Origin of Product

United States

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